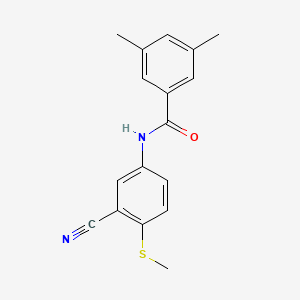![molecular formula C20H27N7O B2395958 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine CAS No. 2415509-82-7](/img/structure/B2395958.png)
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine, also known as CBP-307, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various preclinical studies.
Wirkmechanismus
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine exerts its pharmacological effects by inhibiting the activity of several enzymes and receptors. It has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling pathways. 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been shown to modulate the activity of several ion channels, including the TRPV1 channel.
Biochemical and physiological effects:
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine and cAMP in the brain, which are involved in the regulation of mood and behavior. 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has also been found to modulate the expression of several genes that are involved in the regulation of inflammation and immune response. Furthermore, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been shown to modulate the activity of ion channels, which are involved in the regulation of pain perception and thermoregulation.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has several advantages for lab experiments. It has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has also been shown to be stable in various biological matrices, making it suitable for pharmacokinetic and pharmacodynamic studies. However, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has limited selectivity for its target enzymes and receptors, which can result in off-target effects.
Zukünftige Richtungen
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has several potential future directions for drug development. It has shown promising results in various preclinical studies, and further studies are needed to evaluate its safety and efficacy in humans. 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has potential applications in the treatment of cancer, inflammation, and neurological disorders. Furthermore, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has potential applications in the development of novel pain medications. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine and evaluating its safety and efficacy in humans.
Conclusion:
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine is a small molecule drug that has shown promising results in various preclinical studies. It has potential applications in the treatment of cancer, inflammation, and neurological disorders. 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine exerts its pharmacological effects by inhibiting the activity of several enzymes and receptors. It has several advantages for lab experiments, including a favorable pharmacokinetic profile and stability in various biological matrices. However, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has some limitations for lab experiments, including limited solubility and selectivity. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine and evaluating its safety and efficacy in humans.
Synthesemethoden
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine can be synthesized using a multi-step process, which involves the reaction of several reagents. The synthesis starts with the reaction of 4-chloro-6-cyclobutylpyrimidine with piperazine to form 4-(6-cyclobutylpyrimidin-4-yl)piperazine. This intermediate is then reacted with 4-chloro-2-(morpholin-4-yl)pyrimidine to form the final product, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine. The synthesis of 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been optimized to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including the treatment of cancer, inflammation, and neurological disorders. 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been shown to inhibit the activity of several enzymes and receptors that are involved in the pathogenesis of these diseases. Furthermore, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been found to have a favorable pharmacokinetic profile, making it a potential candidate for further drug development.
Eigenschaften
IUPAC Name |
4-[2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O/c1-2-16(3-1)17-14-19(23-15-22-17)25-6-8-27(9-7-25)20-21-5-4-18(24-20)26-10-12-28-13-11-26/h4-5,14-16H,1-3,6-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJGBMNHDQNGCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2395876.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2395877.png)

![4-methyl-1-(4-(3-methyl-4-(m-tolyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2395879.png)

![N-(4-iodo-2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395883.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2395890.png)



![3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol](/img/structure/B2395898.png)